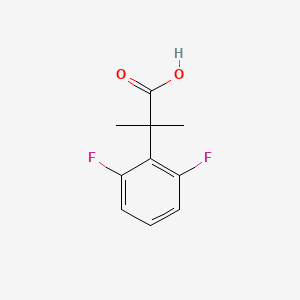

2-(2,6-Difluorophenyl)-2-methylpropanoic acid

描述

属性

IUPAC Name |

2-(2,6-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIUUVZMMOKAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679674 | |

| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216838-87-7 | |

| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for 2-(2,6-difluorophenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the 2,6-difluorophenyl moiety can impart unique pharmacological properties to a molecule, including enhanced metabolic stability and binding affinity. This guide details a multi-step synthesis, complete with experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-(2,6-difluorophenyl)acetic acid. The overall strategy involves:

-

Esterification of the starting carboxylic acid to protect the acidic proton and facilitate the subsequent alkylation step.

-

α-Methylation of the resulting ester to introduce the key methyl group and create the desired quaternary carbon center.

-

Hydrolysis of the ester to yield the final carboxylic acid product.

This approach is logical and utilizes well-established organic transformations, making it a reliable method for the preparation of the target compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data presented is based on established literature precedents for similar transformations and should be considered representative.

Step 1: Esterification of 2-(2,6-Difluorophenyl)acetic Acid

The initial step involves the conversion of 2-(2,6-difluorophenyl)acetic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol serves as an efficient method for this transformation.

Experimental Protocol:

-

To a solution of 2-(2,6-difluorophenyl)acetic acid (1.0 eq.) in methanol (10-20 eq.), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-(2,6-difluorophenyl)acetate.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 2-(2,6-Difluorophenyl)acetic Acid |

| Reagents | Methanol, Sulfuric Acid |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (65-70 °C) |

| Yield | >95% |

| Purity (by GC) | >98% |

Step 2: α-Methylation of Methyl 2-(2,6-Difluorophenyl)acetate

The crucial α-methylation step is achieved by deprotonation of the ester with a strong, non-nucleophilic base to form an enolate, which is then quenched with a methylating agent.

Experimental Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of methyl 2-(2,6-difluorophenyl)acetate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 2-(2,6-difluorophenyl)-2-methylpropanoate.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | Methyl 2-(2,6-Difluorophenyl)acetate |

| Reagents | Lithium Diisopropylamide (LDA), Methyl Iodide |

| Reaction Time | 3-5 hours |

| Reaction Temperature | -78 °C to Room Temperature |

| Yield | 80-90% |

| Purity (by NMR) | >97% |

Step 3: Hydrolysis of Methyl 2-(2,6-Difluorophenyl)-2-methylpropanoate

The final step is the saponification of the ester to the desired carboxylic acid. Basic hydrolysis followed by acidification is a standard and effective method.

Experimental Protocol:

-

Dissolve methyl 2-(2,6-difluorophenyl)-2-methylpropanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq.) to the solution.

-

Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which should result in the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | Methyl 2-(2,6-Difluorophenyl)-2-methylpropanoate |

| Reagents | Sodium Hydroxide, Hydrochloric Acid |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux (60-70 °C) |

| Yield | >90% |

| Purity (by HPLC) | >99% |

Workflow and Process Visualization

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Conclusion

The described three-step synthesis provides a reliable and efficient pathway for the preparation of this compound. The individual reactions are well-understood and generally high-yielding, making this route amenable to scale-up for the production of larger quantities of the target compound. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important fluorinated building block.

"physical and chemical properties of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). This document consolidates available data on its chemical structure, physicochemical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification, derived from methodologies for structurally similar compounds, are also presented. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of anti-inflammatory agents.

Introduction

This compound (CAS Number: 1216838-87-7) is a carboxylic acid derivative that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a difluorinated phenyl ring, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications.[1] The presence of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often leading to enhanced metabolic stability and bioavailability.[1] This guide aims to provide a detailed repository of the known physical and chemical properties of this compound, along with practical experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predictions and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [2] |

| Molecular Weight | 200.18 g/mol | [2] |

| CAS Number | 1216838-87-7 | [1][2] |

| Physical Form | Solid | Inferred from related compounds |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| pKa | Lower than non-fluorinated analogs | [1] |

| Predicted XlogP | 2.5 | [3] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Enhanced solubility in physiological environments due to lower pKa. | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a carboxylic acid. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the acidity of the carboxylic acid group, resulting in a lower pKa compared to its non-fluorinated counterparts.[1]

General reactions of this compound include:

-

Oxidation: The carboxylic acid group is already in a high oxidation state, but the aromatic ring or the methyl groups could potentially be oxidized under harsh conditions.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reacts with amines, typically after activation of the carboxylic acid (e.g., conversion to an acyl chloride), to form amides.

-

Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles under specific reaction conditions.

Spectral Data

¹H NMR Spectroscopy

Key proton NMR signals for this compound are:

-

A singlet at approximately δ 1.57 ppm corresponding to the six protons of the two methyl groups (-C(CH₃)₂).[1]

-

Doublets in the aromatic region between δ 7.18–7.29 ppm, corresponding to the protons on the difluorophenyl ring.[1]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

A prominent feature in the IR spectrum is a strong absorption band in the region of 1700–1720 cm⁻¹ , which is characteristic of the C=O stretching vibration of the carboxylic acid group.[1] A broad absorption band is also expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated:[3]

-

[M+H]⁺: 201.07216

-

[M+Na]⁺: 223.05410

-

[M-H]⁻: 199.05760

The fragmentation pattern upon electron ionization would likely involve the loss of the carboxylic acid group and fragmentation of the aromatic ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in the reviewed literature. However, the following protocols are based on established methods for the synthesis of structurally related arylpropanoic acids and can be adapted.

Synthesis Protocol

A plausible synthetic route involves the alkylation of a 2,6-difluorophenylacetonitrile derivative followed by hydrolysis.

Step 1: Methylation of 2,6-Difluorophenylacetonitrile

-

To a solution of 2,6-difluorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C).

-

Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Repeat the deprotonation and methylation steps to introduce the second methyl group.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2,6-difluorophenyl)-2-methylpropanenitrile.

Step 2: Hydrolysis to this compound

-

Reflux the crude dinitrile from the previous step in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water for several hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

Recrystallization

-

Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene, or hexane/ethyl acetate).

-

If insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Column Chromatography

If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid.

Role in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its structural features can be incorporated into larger scaffolds to modulate the biological activity and pharmacokinetic properties of the final compound.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid. As a member of the arylpropionic acid class of compounds, it is projected to exhibit non-steroidal anti-inflammatory drug (NSAID) properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its potential mechanism of action, biological effects, and prospective therapeutic applications based on established knowledge of structurally related molecules. This guide also outlines detailed experimental protocols for evaluating its efficacy and visualizes key signaling pathways and research workflows to support further investigation.

Introduction

This compound is a small molecule belonging to the arylpropionic acid chemical class. This class is renowned for its therapeutic agents with a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties.[1][2][3] A key structural feature of these compounds is a carboxylic acid moiety, which is crucial for their broad-spectrum pharmacological activity.[1][2] The presence of a difluorinated phenyl group in this compound may enhance its binding affinity to molecular targets such as enzymes or receptors, potentially leading to specific biological effects.

Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most well-documented mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostanoids, which are potent mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, including the protection of the gastric mucosa and regulation of renal blood flow.

-

COX-2: An inducible enzyme that is typically undetectable in most tissues but is upregulated in response to inflammatory stimuli.

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.

The carboxylic acid group of arylpropionic acids typically interacts with key residues in the active site of the COX enzymes. While some NSAIDs form a salt bridge with Arginine-120, other binding modes have been identified. For instance, the carboxylate group of diclofenac has been shown to form hydrogen bonds with Tyrosine-385 and Serine-530 in the COX-2 active site.[6] It is plausible that this compound follows a similar inhibitory mechanism.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of other 2-phenylpropionic acid derivatives to provide a comparative context. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | ~15 | ~35 | ~0.43 | N/A (General Knowledge) |

| Compound 6h | 2-(4-((4-chlorophenylamino)methyl)phenyl)propanoic acid | 4.14 | 0.38 | 10.89 | [7] |

| Compound 6l | 2-(4-((4-methoxyphenylamino)methyl)phenyl)propanoic acid | 3.40 | 0.29 | 11.72 | [7] |

| Nimesulide | N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide | >100 | ~0.1 | >1000 | N/A (General Knowledge) |

Disclaimer: This table presents data for structurally related compounds and is for illustrative purposes only. The biological activity of this compound must be determined experimentally.

Experimental Protocols

The following is a generalized protocol for the in vitro evaluation of COX-1 and COX-2 inhibition, which can be adapted to assess the activity of this compound.

In Vitro COX Inhibition Assay (Colorimetric)

This assay determines the peroxidase activity of COX enzymes. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to prostaglandin H2 (PGH2). This protocol measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2, which can be monitored colorimetrically.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of the COX enzyme (either COX-1 or COX-2) in the assay buffer containing heme.

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution at various concentrations. Include wells for a no-inhibitor control and a background control (no enzyme). b. Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes). c. Initiate the reaction by adding arachidonic acid to all wells. d. Immediately add TMPD to all wells.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

-

Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve. d. Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Prospective Research and Other Potential Biological Activities

Beyond anti-inflammatory effects, the arylpropionic acid class has shown promise in other therapeutic areas.[1][5] Further investigation into this compound could explore these activities.

-

Anticancer Activity: Some arylpropionic acid derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

-

Antibacterial Activity: Certain derivatives have exhibited promising antibacterial properties against various microbial strains.[7]

-

Anticonvulsant Activity: There is emerging research into the potential of this class of compounds in managing seizures.

A logical workflow for the preclinical evaluation of this compound is proposed below.

Conclusion

This compound represents a promising candidate for investigation within the well-established therapeutic class of arylpropionic acids. Based on its structural characteristics, it is hypothesized to function as a COX inhibitor, warranting further studies to elucidate its specific biological activity profile, potency, and selectivity. The experimental protocols and research workflows outlined in this guide provide a robust framework for its systematic evaluation as a potential anti-inflammatory agent or for other therapeutic applications. Experimental validation is critical to confirm these projections and to determine the compound's true therapeutic potential.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"spectroscopic data for 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 1216838-87-7, is a fluorinated aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring a difluorophenyl ring attached to a sterically hindered propanoic acid moiety, makes it a valuable intermediate in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a key building block for the synthesis of novel pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs.[1] This guide provides an overview of its synthesis, proposed analytical characterization, and the logical workflow for its structural elucidation.

Compound Details:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀F₂O₂[2]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the alkylation of a difluorobenzene derivative followed by hydrolysis. The subsequent characterization relies on a combination of chromatographic and spectroscopic techniques to confirm the structure and purity of the final product.

Caption: General workflow for the synthesis and structural analysis of the target compound.

Experimental Protocols

While specific validated protocols for this exact molecule are not publicly available, the following methodologies are based on established chemical principles for analogous compounds, such as the synthesis of related 2-arylpropionic acids.[4][5]

Synthesis Protocol: Alkylation and Hydrolysis

-

Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Grignard Formation (Illustrative): Magnesium turnings are added to the flask with anhydrous diethyl ether. A solution of 1,3-difluorobenzene in diethyl ether is added dropwise to initiate the Grignard reagent formation.

-

Alkylation: The solution is cooled to 0°C. Methyl 2-bromo-2-methylpropanoate is dissolved in anhydrous diethyl ether and added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous sodium hydroxide solution (e.g., 2M NaOH). The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the ester intermediate.

-

Workup and Extraction: After cooling, the aqueous layer is separated and washed with diethyl ether to remove unreacted starting materials. The aqueous layer is then acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid product.[5] The crude product is extracted with an organic solvent like ethyl acetate (3x volumes).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR): Samples are prepared by dissolving ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy: A small amount of the solid product is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.[6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Predicted Spectroscopic Data

Due to the absence of experimentally derived public data, this section provides predicted spectroscopic characteristics based on the molecule's structure and data from analogous compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |

| ~7.30 - 7.50 | Multiplet | 1H | Aromatic C4-H |

| ~6.90 - 7.10 | Triplet | 2H | Aromatic C3-H , C5-H |

| ~1.60 | Singlet | 6H | Methyl (-C(CH₃ )₂) |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | Carboxylic Acid (C =O) |

| ~160 - 164 (d, ¹JCF) | Aromatic C 2, C 6 (Fluorine-bearing) |

| ~130 - 133 (t, ³JCCF) | Aromatic C 4 |

| ~115 - 120 (t, ²JCCF) | Aromatic C 1 |

| ~111 - 114 (d, ²JCF) | Aromatic C 3, C 5 |

| ~45 - 50 | Quaternary Carbon (-C (CH₃)₂) |

| ~25 - 30 | Methyl Carbon (-C(C H₃)₂) |

Predicted IR and MS Data

| Technique | Predicted Value | Assignment |

| IR Spectroscopy | 3300 - 2500 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid)[7][8] |

| ~1700 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid)[7][8] | |

| ~1250 cm⁻¹ (strong) | C-F stretch | |

| Mass Spectrometry | m/z ~199.05 [M-H]⁻ | Deprotonated molecular ion |

| m/z ~200.06 [M]⁺ | Molecular ion (less common in ESI)[6] |

Structural Elucidation Logic

The confirmation of the chemical structure is a deductive process where each spectroscopic technique provides complementary information.

Caption: Logical workflow for deducing the final chemical structure from spectroscopic data.

Conclusion

This compound is a synthetically accessible building block with significant potential in drug discovery and development. While public repositories currently lack detailed experimental spectra, its structure can be reliably confirmed through standard analytical techniques. The provided protocols and predicted data serve as a robust starting point for researchers aiming to synthesize and utilize this compound in their work. The strategic incorporation of the 2,6-difluorophenyl moiety is a key design element for enhancing the pharmacokinetic properties of next-generation therapeutics.

References

- 1. This compound|CAS 1216838-87-7 [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 1216838-87-7|this compound|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. PubChemLite - this compound (C10H10F2O2) [pubchemlite.lcsb.uni.lu]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

"CAS number 1216838-87-7 research"

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid (CAS Number: 1216838-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1216838-87-7), a fluorinated aromatic carboxylic acid. The document details its chemical identity, its primary role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and its potential biological activities. This guide includes a detailed (though generalized) synthesis protocol, a proposed mechanism of action related to cyclooxygenase (COX) inhibition, and standardized experimental protocols for evaluating its anti-inflammatory effects. All quantitative data found in public sources is summarized, and logical workflows are visualized using DOT language diagrams to aid in research and development.

Chemical Identity and Properties

This compound is a synthetic organic compound characterized by a difluorinated phenyl ring attached to a methylpropanoic acid moiety.[1] The presence of two fluorine atoms on the phenyl ring is a strategic modification intended to enhance the metabolic stability and bioavailability of compounds synthesized from it.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1216838-87-7 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)(C1=C(F)C=CC=C1F)C(=O)O | N/A |

| Physical State | Solid (presumed) | N/A |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis

Generalized Synthetic Protocol

This protocol describes a multi-step synthesis starting from 1,3-difluorobenzene.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

-

To a stirred solution of 1,3-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add 2-chloropropionyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,6-difluorophenyl)propan-1-one.

Step 2: Methylation

-

Dissolve the product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

-

Add a strong base (e.g., sodium hydride) at 0 °C, followed by the addition of methyl iodide.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-(2,6-difluorophenyl)propan-2-one.

Step 3: Oxidation to Carboxylic Acid

-

Subject the ketone from Step 2 to an oxidation reaction. A haloform reaction (using sodium hypobromite or hypochlorite) or oxidation with a stronger oxidizing agent can be employed.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Diagram 1: Proposed Synthetic Workflow

Caption: A proposed multi-step synthesis of the target compound.

Biological Activity and Mechanism of Action

This compound is primarily investigated as a precursor for the synthesis of novel NSAIDs, particularly analogs of flurbiprofen.[1] Its structural similarity to known arylpropanoic acid NSAIDs suggests that its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes.[2]

Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Inhibition of these enzymes is the hallmark of NSAID activity. It is hypothesized that this compound or its derivatives would bind to the active site of COX enzymes, preventing the synthesis of prostaglandins.

Diagram 2: COX Signaling Pathway and NSAID Inhibition

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Quantitative Biological Data

Currently, there is no publicly available quantitative data (e.g., IC₅₀ or Kᵢ values) specifically for the COX inhibitory activity of this compound. Research has focused on its use as a synthetic intermediate.[1]

Experimental Protocols

To evaluate the potential anti-inflammatory activity of this compound, standardized in vitro and in vivo assays can be employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency of a compound against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

A known NSAID as a positive control (e.g., celecoxib for COX-2, ibuprofen for non-selective)

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production)

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/control at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes).

-

Stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Diagram 3: COX Inhibition Assay Workflow

References

Technical Guide: The Role of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid in the Synthesis of Novel NSAID Candidates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The ongoing quest for novel NSAIDs with improved efficacy and reduced side effects, such as gastrointestinal toxicity, has led researchers to explore new chemical scaffolds and synthetic strategies.

This technical guide focuses on the role of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid as a key intermediate in the synthesis of next-generation NSAID candidates. The incorporation of a difluorinated aromatic structure is a strategic approach to enhance the metabolic stability and bioavailability of drug candidates. This document details the synthetic utility of this compound, focusing on the formation of amide derivatives, and presents their biological activity as COX inhibitors.

Core Synthesis Pathway: Amide Formation

A primary synthetic route leveraging this compound is the formation of amide derivatives. The carboxylic acid moiety is activated and subsequently coupled with various primary or secondary amines to produce a library of N-substituted amides. These amides are then evaluated for their potential as anti-inflammatory agents. Amide formation is a robust and versatile reaction, making it a staple in medicinal chemistry for creating new chemical entities.

The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack from an amine to form the stable amide bond. This process is often facilitated by a coupling agent to enhance reaction efficiency.

Experimental Protocols

While specific protocols for a marketed drug are proprietary, the following section provides a detailed, representative methodology for the key amide coupling reaction based on standard laboratory procedures for synthesizing NSAID amides and prodrugs.

3.1 General Protocol for Amide Synthesis via EDC/HOBt Coupling

This protocol describes the synthesis of an N-aryl amide from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (or other amine) (1.0 eq)

-

EDC (1.1 eq)

-

HOBt (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

0.1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica Gel for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the selected amine (1.0 eq) in anhydrous DCM, add HOBt (1.0 eq).

-

Add DIPEA (2.0 eq) to the stirred solution.

-

Slowly add EDC (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary to obtain the pure amide derivative.[1]

Mechanism of Action & Signaling Pathway

The primary therapeutic target for NSAIDs are the cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation. By inhibiting COX enzymes, NSAIDs block the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The goal for many novel NSAIDs is to selectively inhibit COX-2 to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Quantitative Data: Biological Activity

The synthesized amide derivatives are typically evaluated for their ability to inhibit COX-1 and COX-2 enzymes in vitro. This data is crucial for determining their potency and selectivity. The following tables present representative data for novel amide-based NSAID candidates developed from precursors similar to this compound, demonstrating the therapeutic potential of this chemical class.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound |

|---|---|---|---|---|

| 8a | COX-2 | 0.1 | >1000 | Celecoxib (SI > 384) |

| 5n | COX-2 | 0.07 | 508.6 | Celecoxib |

| Flu-AM4 | COX-2 | Substrate-Selective | N/A | Flurbiprofen |

Data sourced from studies on novel cyclic imide and imidazo[1,2-a]pyridine derivatives.[2][3] Compound Flu-AM4 is a flurbiprofen amide analog.[4][5]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound |

|---|---|---|---|

| 8a | (ED₅₀ = 72.4) | 50 | Diclofenac (ED₅₀ = 114) |

| Compound 2f | 50 | Promising Activity | Indomethacin |

| Compound 2c | 50 | Promising Activity | Indomethacin |

Data represents the effective dose to reduce edema by 50% (ED₅₀) or observed activity at a fixed dose.[3][6]

Conclusion

This compound serves as a valuable and strategic building block in the synthesis of novel NSAID candidates. Its difluorophenyl moiety offers potential advantages in terms of metabolic stability and potency. The straightforward conversion of this acid into a diverse range of amide derivatives allows for extensive structure-activity relationship (SAR) studies. As demonstrated by the biological data of analogous compounds, this synthetic approach can yield highly potent and selective COX-2 inhibitors, which are promising leads for the development of safer and more effective anti-inflammatory therapies. Further exploration of derivatives from this precursor is a promising avenue in modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"literature review of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Introduction

This compound, identified by CAS Number 1216838-87-7, is a synthetic organic compound that serves as a valuable chemical intermediate in pharmaceutical research and development.[1][2][3] Structurally, it belongs to the 2-arylpropanoic acid class, a group that includes widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4][5] The molecule's key features are a propanoic acid backbone with a gem-dimethyl substitution at the alpha carbon, and a 2,6-difluorinated phenyl ring. This difluorination is a strategic chemical modification intended to enhance metabolic stability, lipophilicity, and bioavailability, making it an attractive building block for developing novel therapeutic agents, particularly flurbiprofen analogs and other NSAIDs.[1] This guide provides a comprehensive review of its chemical properties, synthesis, potential biological activity, and analytical characterization based on available literature.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data is compiled from chemical databases and supplier information.

| Property | Value | Reference |

| CAS Number | 1216838-87-7 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [3][6] |

| Molecular Weight | 200.18 g/mol | [3] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥95-97% | [3][7] |

| Predicted XlogP | 2.5 | [6] |

| InChI Key | LKIUUVZMMOKAMF-UHFFFAOYSA-N | [6][7] |

Spectroscopic and Analytical Data

Analytical characterization is crucial for structure confirmation and purity assessment. Spectroscopic data reported for this compound are detailed in the table below.

| Technique | Observed Signals / Data | Interpretation | Reference |

| ¹H NMR | δ 1.57 ppm (singlet, 6H) | Two methyl groups at the α-carbon [-C(CH₃)₂] | [1] |

| δ 7.18–7.29 ppm (doublets) | Aromatic protons on the difluorophenyl ring | [1] | |

| IR Spectroscopy | 1700–1720 cm⁻¹ (strong absorption) | C=O stretch confirming the carboxylic acid | [1] |

| Purity Assessment (HPLC) | High-performance liquid chromatography with UV detection is a standard method for purity. | Assesses purity and detects impurities. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound generally involves a two-step process: an alkylation reaction followed by hydrolysis. While a specific, detailed protocol for this exact molecule is not publicly available, a representative procedure can be constructed based on established methods for analogous 2-arylpropanoic acids.

General Synthetic Workflow

The overall process involves the coupling of a difluorobenzene derivative with a propanoic acid precursor, followed by the hydrolysis of an intermediate ester or nitrile to yield the final carboxylic acid.

Caption: General two-step synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is adapted from general procedures for the synthesis of 2-arylpropionic acids and should be performed by individuals with appropriate training in experimental organic chemistry.[4]

Step 1: Synthesis of Ethyl 2-(2,6-Difluorophenyl)-2-methylpropanoate (Intermediate)

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add a solution of 1,3-difluorobenzene (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise while maintaining the temperature. Stir for 1 hour at -78 °C.

-

Alkylation: In a separate flask, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester intermediate using column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (NaOH) (e.g., 3-5 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Acidification: After cooling to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid (HCl). A precipitate should form.[8]

-

Extraction: Extract the acidified mixture three times with dichloromethane or ethyl acetate.[8][9]

-

Work-up: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound. Reported yields for analogous hydrolysis steps often exceed 85%.[1]

Potential Biological Activity and Mechanism of Action

As a member of the 2-arylpropanoic acid family, this compound is primarily investigated for its potential as an anti-inflammatory agent.[1] The mechanism of action for this class of drugs typically involves the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Signaling Pathway

COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandins (PGs), which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting these enzymes, NSAIDs block the production of prostaglandins, thereby reducing the inflammatory response. The difluoro- substitution may enhance the compound's binding affinity and selectivity for these enzyme targets.[1]

Caption: Inhibition of the COX pathway by the compound.

Analytical Workflow for Quality Control

Ensuring the purity and identity of a synthesized compound is critical. A standard analytical workflow combines chromatographic separation with spectroscopic identification.

Caption: Typical analytical workflow for compound validation.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its structural similarity to established NSAIDs, combined with fluorine substitutions that can confer advantageous pharmacokinetic properties, makes it a key building block for the synthesis of next-generation anti-inflammatory drugs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers working with this compound and others in the broader class of 2-arylpropanoic acids. Further research is warranted to fully elucidate its specific biological targets, potency, and therapeutic applications.

References

- 1. This compound|CAS 1216838-87-7 [benchchem.com]

- 2. 1216838-87-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H10F2O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-(2,6-Difluoro-phenyl)-2-methyl-propionic acid | 1216838-87-7 [sigmaaldrich.com]

- 8. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid: Synthesis, Potential Biological Activity, and Experimental Characterization

Disclaimer: Publicly available information on the specific discovery, history, and detailed experimental data for 2-(2,6-Difluorophenyl)-2-methylpropanoic acid is limited. This guide provides a comprehensive overview based on available data for this compound and closely related arylpropanoic acids, intended for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented are representative examples for this class of molecules.

Introduction

This compound is a synthetic organic compound that belongs to the class of arylpropanoic acids. This class of compounds is of significant interest in medicinal chemistry, primarily due to the well-established anti-inflammatory, analgesic, and antipyretic properties of many of its members, which are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a difluorinated phenyl ring is a key structural feature, which can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. The fluorine atoms are known to enhance binding affinity to biological targets.[1]

This technical guide aims to provide a detailed overview of the synthesis, potential biological activities, and experimental protocols relevant to the study of this compound and its analogs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1216838-87-7 | Vendor Data |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Vendor Data |

| Molecular Weight | 200.18 g/mol | Vendor Data |

| Appearance | Solid | Vendor Data |

| Purity | Typically >95% | Vendor Data |

Synthesis

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 1,3-difluorobenzene, as illustrated in the workflow diagram below.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a gem-dimethyl group alpha to a difluorinated phenyl ring, is of interest for the development of novel therapeutic agents. This document provides a detailed experimental protocol for the two-step synthesis of this compound starting from 2-(2,6-difluorophenyl)acetonitrile. The synthesis involves a gem-dimethylation of the benzylic carbon followed by hydrolysis of the nitrile to the carboxylic acid.

Overall Reaction Scheme:

Step 1: Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropionitrile Step 2: Synthesis of this compound

Data Presentation

Table 1: Reagents and Materials for the Synthesis of this compound

| Step | Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 1 | 2-(2,6-Difluorophenyl)acetonitrile | C₈H₅F₂N | 153.13 | 10.0 g | 1.0 | Starting material |

| 1 | Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 3.26 g | 2.0 | Strong base |

| 1 | Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Solvent |

| 1 | Methyl iodide | CH₃I | 141.94 | 9.7 mL (22.0 g) | 2.4 | Methylating agent |

| 1 | Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 100 mL | - | Quenching agent |

| 1 | Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction solvent |

| 1 | Brine | NaCl (aq) | 58.44 | 50 mL | - | Washing solution |

| 1 | Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - | Drying agent |

| 2 | 2-(2,6-Difluorophenyl)-2-methylpropionitrile | C₁₀H₉F₂N | 181.18 | From Step 1 | 1.0 | Intermediate |

| 2 | Ethylene glycol | C₂H₆O₂ | 62.07 | 100 mL | - | Solvent |

| 2 | Potassium hydroxide | KOH | 56.11 | 36.6 g | 10.0 | Base for hydrolysis |

| 2 | Deionized water | H₂O | 18.02 | 50 mL | - | Co-solvent |

| 2 | 6 M Hydrochloric acid | HCl | 36.46 | q.s. | - | Acidification |

| 2 | Ethyl acetate | C₄H₈O₂ | 88.11 | 300 mL | - | Extraction solvent |

| 2 | Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | q.s. | - | Drying agent |

Experimental Protocols

Step 1: Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropionitrile

This procedure details the gem-dimethylation of 2-(2,6-difluorophenyl)acetonitrile using sodium hydride as a base and methyl iodide as the methylating agent.

Methodology:

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, add sodium hydride (3.26 g, 2.0 eq) as a 60% dispersion in mineral oil.

-

Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully add 150 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-(2,6-difluorophenyl)acetonitrile (10.0 g, 1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (9.7 mL, 2.4 eq) dropwise via the dropping funnel over 30 minutes. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 2-(2,6-difluorophenyl)-2-methylpropionitrile can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product using potassium hydroxide in ethylene glycol.

Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude 2-(2,6-difluorophenyl)-2-methylpropionitrile from Step 1, ethylene glycol (100 mL), and potassium hydroxide (36.6 g, 10.0 eq). Add 50 mL of deionized water.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting nitrile.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M hydrochloric acid. A white precipitate should form. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification and Isolation: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These protocols offer guidance on common and effective purification techniques, including crystallization and chromatography, and methods for purity assessment.

Introduction

This compound is a carboxylic acid derivative whose structure, featuring a difluorophenyl group, imparts desirable properties for drug design, including enhanced metabolic stability and bioavailability. Impurities in this intermediate can arise from the synthetic route, which often involves reactions such as Friedel-Crafts alkylation or halogenation followed by carboxylation. Common impurities may include unreacted starting materials, isomers (e.g., 2-(2,4-difluorophenyl)- or 2-(3,5-difluorophenyl)- isomers), and by-products from side reactions. Therefore, robust purification methods are essential to ensure high purity of this intermediate.

Purification Strategies

The selection of a suitable purification strategy depends on the impurity profile, the scale of the purification, and the desired final purity. The two primary methods for the purification of this compound are crystallization and preparative chromatography.

A general workflow for the purification and analysis of this compound is presented below.

Caption: General purification and analysis workflow for this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of this compound using crystallization and preparative high-performance liquid chromatography (HPLC).

| Parameter | Crystallization | Preparative HPLC |

| Initial Purity | 85-95% | 85-95% |

| Final Purity | >99.0% | >99.5% |

| Yield | 70-90% | 60-80% |

| Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) |

| Solvent Consumption | Moderate | High |

| Cost | Low | High |

| Impurity Removal | Effective for major impurities with different solubility | Highly effective for closely related isomers and minor impurities |

Experimental Protocols

Protocol 1: Purification by Crystallization

Crystallization is a cost-effective method for purifying solid organic compounds on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Materials:

-

Crude this compound

-

n-Heptane

-

Toluene (optional, as a co-solvent)

-

Erlenmeyer flask

-

Heating mantle or hot plate with magnetic stirrer

-

Condenser

-

Buchner funnel and filter flask

-

Vacuum source

-

Drying oven

Procedure:

-

Solvent Selection: Based on procedures for similar molecules, a non-polar solvent like n-heptane is a good starting point. If the compound has low solubility in hot n-heptane, a small amount of a more polar co-solvent like toluene can be added to increase solubility.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of n-heptane (and toluene, if necessary) to the flask.

-

Heating: Gently heat the mixture to 50-60°C while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of the solvent until a clear solution is obtained.

-

Cooling and Crystallization: Once a clear solution is formed, remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-10°C) for at least 1-2 hours to induce and complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Caption: Step-by-step workflow for the crystallization of this compound.

Protocol 2: Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for purifying compounds from complex mixtures, especially for removing closely related isomers.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

-

Sample of this compound (partially purified by crystallization, if necessary)

-

Rotary evaporator

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.1% TFA)

-

Degas both mobile phases before use.

-

-

Sample Preparation: Dissolve the crude or partially purified compound in a minimal amount of the initial mobile phase composition or a compatible solvent to prepare a concentrated stock solution.

-

Chromatographic Conditions:

-

Column: C18, 250 x 21.2 mm, 5 µm

-

Flow Rate: 20 mL/min

-

Detection: UV at 220 nm

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B (linear gradient)

-

25-30 min: 80% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

-

Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the main peak of this compound.

-

Purity Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Caption: Workflow for the preparative HPLC purification of this compound.

Purity Assessment

The purity of this compound should be assessed using a validated analytical HPLC method.

Analytical HPLC Method:

-

Column: C18, 150 x 4.6 mm, 3.5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Gradient: 10% to 90% B over 15 minutes

-

Injection Volume: 10 µL

Further characterization and confirmation of structure and purity can be achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Notes and Protocols: NMR Characterization of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid. Due to the limited availability of direct experimental NMR data for this specific compound in publicly accessible literature, this note combines theoretical predictions based on analogous structures with standardized experimental protocols. The information herein serves as a practical guide for researchers undertaking the analysis of this and structurally related fluorinated pharmaceutical compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of NMR spectroscopy.[1][2][3][4]

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.5 | s | - |

| Ar-H (para) | ~7.2 - 7.4 | t | ~8 |

| Ar-H (meta) | ~6.9 - 7.1 | d | ~8 |

| -COOH | ~10 - 12 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₂ | ~45 |

| -C H₃ | ~25 |

| Ar-C F | ~160 (d, ¹JCF ≈ 250 Hz) |

| Ar-C H (para) | ~130 |

| Ar-C H (meta) | ~112 (d, ²JCF ≈ 20 Hz) |

| Ar-C -C(CH₃)₂ | ~125 (t, ²JCF ≈ 25 Hz) |

| -C OOH | ~180 |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -115 | m |

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for small organic molecules.[1][4]

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR.

¹H NMR Spectroscopy

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 1-5 s

-

Acquisition Time (aq): ~2-4 s

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

¹³C NMR Spectroscopy

-

Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 s

-

Acquisition Time (aq): ~1-2 s

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

-

¹⁹F NMR Spectroscopy

-

Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~376 MHz for ¹⁹F).

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 64-256

-

Relaxation Delay (d1): 1-5 s

-

Acquisition Time (aq): ~1-2 s

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard if compatible.

-

Visualizations

Molecular Structure

Caption: Molecular Structure of the Analyte

General NMR Experimental Workflow

Caption: NMR Characterization Workflow

References

- 1. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

"HPLC analysis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

An Application Note for the HPLC Analysis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed for both achiral purity assessment and chiral separation of enantiomers, which is critical for compounds with a stereogenic center.

Compound Information:

-

IUPAC Name: this compound[1]

-

Chemical Structure:

-

The structure contains a stereogenic center at the carbon atom to which the carboxyl group, the methyl group, and the difluorophenyl group are attached. The presence of this chiral center necessitates methods for separating and quantifying the individual enantiomers.[1]

-

Achiral Reversed-Phase HPLC for Purity Determination

This method is suitable for determining the purity of this compound and quantifying any related impurities. A standard reversed-phase C18 column is employed.

Experimental Protocol

a) Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-